molecular formula C10H12ClN3O3 B3364436 6-chloro-3-nitro-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine CAS No. 1153383-94-8

6-chloro-3-nitro-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine

Cat. No.: B3364436
CAS No.: 1153383-94-8
M. Wt: 257.67 g/mol
InChI Key: UVZPMOKSQQFTKY-UHFFFAOYSA-N
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Description

6-Chloro-3-nitro-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine is a chemical compound characterized by its unique molecular structure, which includes a pyridine ring substituted with chlorine and nitro groups, and a tetrahydro-2H-pyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-3-nitro-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the nitration of 6-chloropyridin-2-amine followed by the introduction of the tetrahydro-2H-pyran-4-yl group through nucleophilic substitution reactions. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to optimize yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure consistency and efficiency. Advanced purification techniques, such as column chromatography and recrystallization, are employed to achieve high purity levels required for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-nitro-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine, resulting in different functional properties.

  • Substitution: The chlorine atom can be substituted with other groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron powder and hydrogen gas (H2).

  • Substitution: Nucleophiles such as sodium azide (NaN3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitrate esters.

  • Reduction Products: Amines, hydrazines.

  • Substitution Products: Azides, substituted pyridines.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the creation of various derivatives, which can be used in further chemical research and development.

Biology: In biological research, 6-chloro-3-nitro-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may be explored for their therapeutic effects in treating various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 6-chloro-3-nitro-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine exerts its effects depends on its specific application. For instance, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

  • 6-Chloro-3-nitropyridin-2-amine: Lacks the tetrahydro-2H-pyran moiety.

  • 3-Nitro-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine: Lacks the chlorine atom.

  • 6-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine: Lacks the nitro group.

Uniqueness: 6-Chloro-3-nitro-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine is unique due to the presence of both the chlorine and nitro groups on the pyridine ring, combined with the tetrahydro-2H-pyran moiety. This combination of functional groups provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

6-chloro-3-nitro-N-(oxan-4-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O3/c11-9-2-1-8(14(15)16)10(13-9)12-7-3-5-17-6-4-7/h1-2,7H,3-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZPMOKSQQFTKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2=C(C=CC(=N2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a suspension of 2,6-dichloro-3-nitropyridine (6 g, 31.1 mmol) in AcN (200 mL) at 0° C., TEA (9 mL, 62.2 mmol) and tetrahydro-2H-pyran-4-amine (3.15 g. 31.1 mmol) were added. The reaction mixture was stirred at 0° C. for 1.5 h. The reaction crude was tempered and stirred at room temperature for 18 h. The reaction mixture was evaporated under reduced pressure, dissolved in EtOAc, and washed thrice with saturated NaHCO3 aqueous solution. The combined organic phases were dried over MgSO4 and concentrated to dryness. The crude residue was cromategraphed on a silica gel flash system (ISCO Combiflash) using hexanes/TBME mixtures of increasing polarity as eluent to afford 5.23 g of the desired product (65% yield).
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
AcN
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
3.15 g
Type
reactant
Reaction Step Two
Yield
65%

Synthesis routes and methods II

Procedure details

2,6-Dichloro-3-nitropyridine (0.222 g, 1.15 mmol), 4-aminotetrahydropyran (0.109 g, 1.08 mmol) and DIEA (0.300 mL, 1.72 mmol) were taken up in ethanol (3.0 mL) and heated to 175° C. for 15 minutes in a heavy walled sealed tube under microwave irradiation. The solvent was removed under reduced pressure and the residual solid was purified by preparative HPLC to give the title compound (0.186 g). LCMS m/z=258.3 [M+H]+; 1H NMR (400 MHz, CDCl3) δ ppm 1.60-1.75 (m, 2H), 2.8 (d, J=12.4 Hz, 2H), 3.60 (t, J=11.4 Hz, 2H), 4.02 (d, J=11.8 Hz, 2H), 4.30-4.45 (m, 1H), 6.63 (d, J=8.6 Hz, 1H), 8.29 (d, J=5.8 Hz, 1H), 8.35 (d, J=8.6 Hz, 1H).
Quantity
0.222 g
Type
reactant
Reaction Step One
Quantity
0.109 g
Type
reactant
Reaction Step Two
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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